(S)-Flurbiprofen

Description

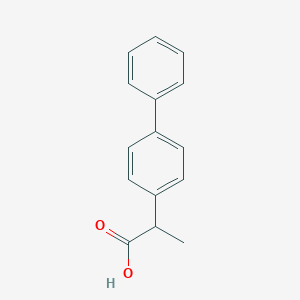

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALUUBQFLPUJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901286408 | |

| Record name | α-Methyl[1,1′-biphenyl]-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-72-6 | |

| Record name | α-Methyl[1,1′-biphenyl]-4-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6341-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Biphenyl)propionic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006341726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6341-72-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Methyl[1,1′-biphenyl]-4-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901286408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Biphenylyl)propionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V55W126F9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Flurbiprofen: A Technical Guide to its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Flurbiprofen, the pharmacologically active S-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), is a potent agent with well-established anti-inflammatory and analgesic properties. Its primary therapeutic effects are mediated through the robust inhibition of cyclooxygenase (COX) enzymes. More recently, a compelling secondary mechanism has been identified that is independent of COX inhibition and involves the modulation of γ-secretase. This latter activity has garnered significant attention for its potential therapeutic implications in neurodegenerative conditions, most notably Alzheimer's disease. This technical guide provides a comprehensive, in-depth exploration of the core mechanisms of action of this compound, featuring key quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation

The following tables provide a consolidated summary of the quantitative data related to the inhibitory activity of this compound and its enantiomer on their principal molecular targets.

Table 1: Cyclooxygenase (COX) Inhibition by Flurbiprofen Enantiomers

| Compound | Target | IC50 (µM) | Assay System |

| This compound | Human COX-1 | 0.1 | Purified recombinant enzyme[1][2] |

| Human COX-2 | 0.4 | Purified recombinant enzyme[1][2] | |

| COX-1 | ~0.5 | Guinea pig whole blood[3] | |

| COX-2 | ~0.5 | Guinea pig whole blood[3] | |

| COX-2 | 0.48 | Purified sheep placenta enzyme[4] | |

| (R)-Flurbiprofen | COX-1 | > 1 (less than 40% inhibition) | Guinea pig whole blood[4] |

| COX-2 | > 1 (less than 40% inhibition) | Guinea pig whole blood[4] | |

| COX-2 | ≥ 80 | Purified sheep placenta enzyme[4] |

Table 2: Modulation of Amyloid-β42 (Aβ42) Production by Flurbiprofen Enantiomers

| Compound | Cell Line / Model | Treatment Concentration | % Reduction in Aβ42 |

| This compound | H4 Human Neuroglioma Cells | 100 µM | Significant reduction[5] |

| Tg2576 Mice | 10 mg/kg/day | 30%[6] | |

| Tg2576 Mice | 25 mg/kg/day | 62%[6] | |

| Tg2576 Mice | 50 mg/kg/day | 64%[6] | |

| (R)-Flurbiprofen | H4 Human Neuroglioma Cells | 100 µM | Significant reduction[5] |

| Tg2576 Mice | 10 mg/kg/day | 26%[6] | |

| Tg2576 Mice | 25 mg/kg/day | 60%[6] | |

| Tg2576 Mice | 50 mg/kg/day | 34%[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments that are fundamental to elucidating the mechanisms of action of this compound.

Purified Recombinant Cyclooxygenase (COX) Inhibition Assay

This protocol is a standard method for determining the half-maximal inhibitory concentration (IC50) of compounds against isolated COX-1 and COX-2 enzymes.

Materials:

-

Purified human recombinant COX-1 and COX-2 enzymes

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

This compound and control compounds

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

-

96-well microplates

-

Microplate reader

Procedure:

-

Enzyme Preparation: Dilute the purified COX-1 and COX-2 enzymes to the desired working concentration in cold reaction buffer.

-

Compound Preparation: Prepare serial dilutions of this compound and control compounds in DMSO. Subsequently, dilute these stock solutions in the reaction buffer to the final assay concentrations.

-

Assay Reaction: a. In each well of a 96-well plate, combine the reaction buffer, heme, and the diluted enzyme solution. b. Add the diluted this compound or a control compound to the designated wells. A vehicle control (DMSO) must be included. c. Pre-incubate the plate at 37°C for a specified duration (e.g., 15 minutes) to facilitate inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding arachidonic acid to all wells. e. Incubate the plate at 37°C for a defined time period (e.g., 10 minutes).

-

Detection: The production of prostaglandin (B15479496) G2 (PGG2), the initial product of the COX reaction, can be quantified using various techniques, including colorimetric assays that measure the peroxidase activity of COX.

-

Data Analysis: For each concentration of this compound, calculate the percentage of inhibition relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Whole Blood Cyclooxygenase (COX) Inhibition Assay

This ex vivo assay provides a more physiologically relevant assessment of a compound's ability to inhibit COX-1 and COX-2 within a complex biological matrix.

Materials:

-

Freshly drawn human venous blood (anticoagulated with heparin for the COX-2 assay)

-

This compound and control compounds

-

Lipopolysaccharide (LPS) for the induction of COX-2

-

Calcium ionophore A23187 or thrombin for the stimulation of COX-1

-

Enzyme-linked immunosorbent assay (ELISA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

-

Centrifuge

Procedure: COX-1 Activity (TXB2 Production):

-

Aliquot whole blood into tubes containing a range of concentrations of this compound or a vehicle control.

-

Induce platelet aggregation and subsequent TXB2 production by allowing the blood to clot at 37°C for 1 hour.

-

Separate the serum by centrifugation.

-

Quantify the concentration of TXB2, a stable metabolite of the COX-1 product Thromboxane A2, in the serum using a specific ELISA kit.

COX-2 Activity (PGE2 Production):

-

Aliquot heparinized whole blood into tubes.

-

Induce COX-2 expression by adding LPS and incubating at 37°C for 24 hours.

-

Add various concentrations of this compound or a vehicle control and incubate for an additional 30-60 minutes.

-

Stimulate PGE2 production by adding a calcium ionophore (e.g., A23187).

-

Separate the plasma by centrifugation.

-

Measure the concentration of PGE2 in the plasma using a specific ELISA kit.

Data Analysis: As with the purified enzyme assay, calculate the IC50 values for the inhibition of TXB2 (COX-1) and PGE2 (COX-2) production.

Cell-Based γ-Secretase Activity Assay and Aβ42 Measurement

This protocol details the methodology for evaluating the impact of this compound on γ-secretase activity through the quantification of Aβ42 levels in a cell culture system.

Materials:

-

Human neuroglioma cell line (e.g., H4) stably overexpressing Amyloid Precursor Protein (APP)

-

Complete cell culture medium and supplements

-

This compound and control compounds

-

DMSO

-

Cell lysis buffer

-

Bicinchoninic acid (BCA) protein assay kit

-

ELISA kit for human Aβ42

Procedure:

-

Cell Culture and Treatment: a. Seed the H4-APP cells in multi-well plates and culture until they reach the desired confluency. b. Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). c. Incubate the cells for a specified duration (e.g., 24-48 hours).

-

Sample Collection: a. Harvest the conditioned cell culture medium. b. Lyse the cells with a suitable lysis buffer and determine the total protein concentration using a BCA assay for normalization purposes.

-

Aβ42 Measurement by ELISA: a. Utilize a commercial ELISA kit specific for human Aβ42. b. Add the collected conditioned medium and a series of Aβ42 standards to the wells of the ELISA plate, which has been pre-coated with an Aβ42 capture antibody. c. Proceed with the assay according to the manufacturer's instructions, including incubations with detection antibody, substrate, and stop solution. d. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: a. Construct a standard curve using the absorbance readings from the Aβ42 standards. b. From this curve, determine the concentration of Aβ42 in the cell culture medium samples. c. Normalize the Aβ42 levels to the total protein concentration of the corresponding cell lysates. d. For each treatment condition, calculate the percentage reduction in Aβ42 secretion relative to the vehicle control.

In Vivo Assessment of Aβ42 Reduction in Tg2576 Mice

This protocol describes the procedure for assessing the in vivo efficacy of this compound in a transgenic mouse model of Alzheimer's disease.

Materials:

-

Tg2576 transgenic mice (overexpressing human APP with the Swedish mutation)

-

This compound

-

A suitable vehicle for drug administration (e.g., carboxymethyl cellulose)

-

Oral gavage needles

-

Anesthetic agents

-

Brain homogenization buffer

-

ELISA kit for human Aβ42

Procedure:

-

Animal Dosing: a. Acclimate the Tg2576 mice to the experimental housing conditions. b. Administer this compound or the vehicle to the mice daily via oral gavage for a predefined period (e.g., ranging from 3 days to several weeks).

-

Tissue Collection: a. At the conclusion of the treatment period, anesthetize the mice. b. Perfuse the mice with saline to clear the brain of blood. c. Harvest the brains and dissect the cortex and hippocampus.

-

Brain Homogenization: a. Homogenize the brain tissue in a suitable buffer containing protease inhibitors. b. Centrifuge the homogenate to separate the soluble and insoluble fractions. The soluble fraction is typically analyzed for Aβ42 levels.

-

Aβ42 Measurement: a. Determine the total protein concentration in the brain homogenates. b. Quantify the concentration of human Aβ42 in the soluble brain extracts using a specific ELISA kit, following the procedure outlined in the cell-based assay protocol.

-

Data Analysis: a. Normalize the Aβ42 levels to the total protein concentration of the brain homogenates. b. Compare the Aβ42 levels in the this compound-treated group with the vehicle-treated group to ascertain the percentage of Aβ42 reduction. The significance of the findings should be assessed using appropriate statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

Signaling Pathways

Caption: this compound inhibits COX-1 and COX-2.

Caption: this compound modulates γ-secretase activity.

Experimental Workflows

Caption: Whole Blood COX Inhibition Assay Workflow.

Caption: In Vivo Aβ42 Reduction Assay Workflow.

Conclusion

This compound possesses a multifaceted pharmacological profile, making it a subject of considerable interest for its established anti-inflammatory applications and its emerging potential as a therapeutic agent for Alzheimer's disease. Its principal mechanism of action is the potent, non-selective inhibition of both COX-1 and COX-2, which underpins its analgesic and anti-inflammatory efficacy. The discovery of its secondary, COX-independent mechanism—the modulation of γ-secretase, resulting in a decreased production of the amyloidogenic Aβ42 peptide—has opened up a promising new frontier for the development of disease-modifying treatments for Alzheimer's disease. To fully harness the therapeutic potential of this class of compounds, further investigation into the precise molecular interactions that govern the modulation of γ-secretase by this compound and its enantiomer is essential. The experimental protocols and data compiled in this guide serve as a comprehensive resource for researchers dedicated to advancing this important area of study.

References

(S)-Flurbiprofen's Inhibition of Cyclooxygenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory action of (S)-Flurbiprofen on cyclooxygenase (COX) enzymes. This compound, the active enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen, is a potent inhibitor of both COX-1 and COX-2 isoforms.[1][2][3] This document details the quantitative aspects of this inhibition, outlines relevant experimental protocols, and visualizes the associated biochemical pathways and inhibitory mechanisms.

Quantitative Inhibition Data

This compound exhibits potent, non-selective inhibition of both COX-1 and COX-2. The half-maximal inhibitory concentration (IC50) values reported in the literature vary depending on the experimental system used, such as purified enzymes versus whole blood assays. A summary of these values is presented below for comparative analysis.

| COX Isoform | IC50 Value | Units | Species/System | Reference |

| COX-1 | 0.48 | µM | Not Specified | [2] |

| COX-2 | 0.47 | µM | Not Specified | [2] |

| COX-1 | ~0.5 | µM | Guinea Pig Whole Blood | [1] |

| COX-2 | ~0.5 | µM | Guinea Pig Whole Blood | [1] |

| COX-1 | 0.1 | µM | Human Recombinant | |

| COX-2 | 0.4 | µM | Human Recombinant | |

| COX-1 | ~30 | nM | Not Specified | [4] |

| COX-2 | ~900 | nM | Human Blood | [4] |

| COX-1 | 0.29 | µM | Not Specified | [5] |

| COX-2 | 2.56 | µM | Not Specified | [5] |

Mechanism of Inhibition

This compound acts as a time-dependent, functionally irreversible inhibitor of COX enzymes.[6] This inhibition follows a two-step kinetic model. The initial step involves the rapid and reversible formation of an enzyme-inhibitor complex. This is followed by a slower, conformational change that leads to a tightly bound, functionally irreversible complex.[6] The carboxylate group of this compound interacts with Arginine 120 (Arg-120) and Tyrosine 355 (Tyr-355) at the constriction site of the COX active site channel, effectively blocking the entry of the substrate, arachidonic acid.[3][6]

This compound's two-step inhibition of COX enzymes.

Cyclooxygenase Signaling Pathway

Cyclooxygenase enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923) (PGs) and other prostanoids.[7] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in physiological processes, such as gastric protection and platelet aggregation.[3] In contrast, COX-2 is an inducible enzyme, with its expression upregulated by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation, pain, and fever.[8][9]

Overview of the COX signaling cascade.

Experimental Protocols

In Vitro COX Inhibition Assay (Fluorometric)

This protocol provides a general framework for determining the inhibitory activity of compounds such as this compound against COX-1 and COX-2 using a fluorometric assay.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

-

96-well microplate (black, clear bottom)

-

Microplate reader capable of fluorescence detection

Experimental Workflow:

Workflow for determining COX inhibition in vitro.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound and control inhibitors in the assay buffer. Reconstitute the COX enzymes and arachidonic acid according to the manufacturer's instructions.

-

Enzyme and Inhibitor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.

-

Inhibitor Incubation: Add the various concentrations of this compound, a reference inhibitor, or vehicle (solvent control) to the appropriate wells.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C. During this time, the COX enzyme will convert arachidonic acid to prostaglandin (B15479496) G2 (PGG2). The peroxidase activity of COX then reduces PGG2 to PGH2, and in the process, the fluorometric probe is oxidized, leading to a fluorescent signal.

-

Detection: Measure the fluorescence intensity using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Determination of the Inhibition Constant (Ki)

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity for the enzyme. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration ([S]) and the Michaelis-Menten constant (Km) are known.

Cheng-Prusoff Equation: Ki = IC50 / (1 + ([S] / Km))

It is important to note that for time-dependent inhibitors like this compound, more complex kinetic analyses are often required to fully characterize the inhibition constants for the initial binding and the subsequent isomerization step.[10] Methods such as non-linear regression of progress curves at various inhibitor concentrations are employed for this purpose.[11]

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. esflurbiprofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Structure-Based Design of COX-1 and COX-2 Specific Inhibitors [proteinstructures.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of (S)-Flurbiprofen Derivatives for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the synthetic strategies employed to create derivatives of (S)-Flurbiprofen. Flurbiprofen (B1673479) is a potent non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. While it is often used as a racemate, the (S)-enantiomer is primarily responsible for the inhibition of cyclooxygenase (COX) enzymes, which are key to its anti-inflammatory and analgesic effects[1][2]. Conversely, the (R)-enantiomer shows promise in other therapeutic areas, such as Alzheimer's disease, by modulating γ-secretase to reduce β-amyloid (Aβ) levels[3][4].

The derivatization of this compound is a key strategy for developing novel therapeutic agents with improved efficacy, selectivity, and reduced side effects, such as gastrointestinal toxicity[5][6][7][8]. This guide details the experimental protocols for synthesizing various classes of this compound derivatives, presents quantitative data in structured tables, and illustrates key synthetic and biological pathways using diagrams.

General Synthetic Strategies

The synthesis of this compound derivatives typically begins with the enantiomerically pure this compound as the starting material. The primary point of modification is the carboxylic acid group, which can be readily converted into a variety of functional groups, most commonly amides and esters. The general workflow involves activating the carboxylic acid followed by nucleophilic substitution with a desired amine or alcohol.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Enantioseparation of flurbiprofen enantiomers using chiral ionic liquids by liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New flurbiprofen derivatives: synthesis, membrane affinity and evaluation of in vitro effect on β-amyloid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. researchgate.net [researchgate.net]

- 7. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (S)-Flurbiprofen: Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Flurbiprofen, also known as Esflurbiprofen, is the pharmacologically active S-enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479).[1][2] As a member of the phenylalkanoic acid derivative family, it exerts its therapeutic effects primarily through the potent inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental data for this compound, tailored for a scientific audience engaged in drug discovery and development.

Chemical Structure and Identification

This compound is a chiral molecule with the (S) configuration at the stereocenter of the propionic acid moiety.

Chemical Structure: (Image of the 2D chemical structure of this compound would be placed here in a full document)

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2S)-2-(2-Fluoro-1,1'-biphenyl-4-yl)propanoic acid[2] |

| CAS Number | 51543-39-6[1][5] |

| Molecular Formula | C₁₅H₁₃FO₂[1][5] |

| Synonyms | Esflurbiprofen, Dexflurbiprofen, (+)-Flurbiprofen, S-(+)-Flurbiprofen[6] |

Physicochemical Properties

The physical and chemical properties of this compound are critical for its formulation, delivery, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 244.26 g/mol | [1][5] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 109-110 °C | [7] |

| Boiling Point (Predicted) | 376.2 ± 30.0 °C | [7] |

| pKa (Predicted) | 4.14 ± 0.10 | [7] |

| Solubility | Water: Practically insoluble | [8] |

| PBS (pH 7.2): 0.9 mg/mL | ||

| DMSO: ≥10.9 mg/mL | ||

| Ethanol: ≥69.1 mg/mL | [7] | |

| DMF: 25 mg/mL | [9] |

Mechanism of Action and Pharmacology

Cyclooxygenase (COX) Inhibition

The primary mechanism of action of this compound is the non-selective inhibition of both COX-1 and COX-2 enzymes.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[10] The (S)-enantiomer is significantly more potent in this regard than its (R)-counterpart.[11]

Table 3: In Vitro COX Inhibition by this compound

| Enzyme | IC₅₀ Value (µM) | Assay System | Reference(s) |

| COX-1 | 0.48 | Guinea pig whole blood | [3][9] |

| COX-2 | 0.47 | Guinea pig whole blood | [3][9] |

The inhibition of COX enzymes by this compound leads to a reduction in the synthesis of various prostaglandins, including prostaglandin (B15479496) E₂ (PGE₂), and thromboxane (B8750289) B₂ (TXB₂).[3][9]

Signaling Pathway: Prostaglandin Biosynthesis

This compound acts at the initial stage of the prostaglandin synthesis pathway by blocking the action of COX-1 and COX-2.

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound.

Other Pharmacological Effects

In addition to COX inhibition, this compound has been shown to inhibit the release of calcitonin gene-related peptide (CGRP), a neuroinflammatory marker, at a concentration of 1 µM.[3][9] This effect may contribute to its antinociceptive properties.

Pharmacokinetics (ADME)

The pharmacokinetic profile of this compound has been studied in both humans and animal models.

Table 4: Summary of Pharmacokinetic Parameters for this compound in Humans

| Parameter | Value | Notes | Reference(s) |

| Absorption | Rapid and almost complete after oral administration. | Peak plasma concentrations reached in ~1.5-3 hours. | [3] |

| Distribution | >99% bound to plasma proteins (primarily albumin). | Stereoselective binding may occur. | [4] |

| Metabolism | Extensively metabolized in the liver, primarily by CYP2C9. | Major metabolite is 4'-hydroxy-flurbiprofen. Minimal R-to-S inversion. | [2][12] |

| Excretion | Primarily excreted in the urine as metabolites and their conjugates. | ~70% of the dose is excreted in urine within 24 hours. | [12] |

| Elimination Half-life (t½) | ~5.2 - 9.6 hours | Half-life is longer in the elderly. | [12] |

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies investigating this compound.

In Vitro COX Inhibition Assay (Whole Blood Model)

This protocol is a summary based on the methodology described by Carabaza et al. (1996).[5]

Caption: Generalized workflow for a whole blood COX inhibition assay.

-

Preparation: Fresh heparinized whole blood is obtained from guinea pigs.

-

Incubation: Aliquots of blood are pre-incubated with a range of concentrations of this compound or vehicle control.

-

COX-1 Activity: To measure COX-1 activity, blood samples are allowed to clot, which triggers platelet aggregation and subsequent TXB₂ synthesis.

-

COX-2 Activity: To measure COX-2 activity, blood is incubated with an inflammatory stimulus like lipopolysaccharide (LPS) to induce COX-2 expression and PGE₂ production.

-

Quantification: Plasma is separated, and the levels of TXB₂ (for COX-1) and PGE₂ (for COX-2) are quantified using enzyme immunoassay (EIA) or ELISA.

-

Analysis: The concentration of this compound that causes 50% inhibition of prostanoid synthesis (IC₅₀) is calculated.

In Vivo Antinociception Assay (Formalin Test)

This protocol is a summary of the methodology used by Malmberg and Yaksh (1994).[1]

-

Animal Model: Male Sprague-Dawley rats are used.

-

Drug Administration: this compound is administered via intrathecal injection to deliver the drug directly to the spinal cord.

-

Nociceptive Stimulus: A dilute solution of formalin is injected subcutaneously into the dorsal surface of one hind paw.

-

Behavioral Observation: The animal's behavior is observed for a set period (e.g., 60 minutes). The number of flinches or the cumulative time spent licking the injected paw is recorded. This response typically occurs in two phases: an early, acute phase (Phase 1) and a later, tonic phase (Phase 2), which is associated with inflammatory pain.

-

Data Analysis: The effect of this compound on the behavioral responses in both phases is quantified and compared to vehicle-treated control animals. This compound has been shown to significantly reduce the second phase of the formalin test, indicating its efficacy against inflammatory pain.[1]

Clinical Development

This compound has been investigated in clinical trials, particularly in topical formulations for localized pain relief.

Table 5: Selected Clinical Trials Involving this compound

| NCT Number | Title | Phase | Status (as of late 2025) | Summary of a Key Finding/Purpose | Reference(s) |

| NCT03434197 | Safety and Efficacy of S-flurbiprofen Plaster in Knee Osteoarthritis | Phase 3 | Completed | The S-flurbiprofen plaster was found to be non-inferior to diclofenac (B195802) gel in reducing pain for patients with knee osteoarthritis and was well-tolerated. | [7] |

| NCT01049334 | A Study of Flurbiprofen 8.75 mg Lozenge in Patient With Pharyngitis | Phase 3 | Completed | Flurbiprofen 8.75 mg lozenges provided effective relief of sore throat, difficulty swallowing, and swollen throat in adults with pharyngitis. | [13][14] |

Conclusion

This compound is a potent, stereospecific inhibitor of COX-1 and COX-2 enzymes with a well-characterized pharmacokinetic profile. Its demonstrated efficacy in preclinical models of pain and inflammation, coupled with positive results from clinical trials for topical and local administration, underscores its therapeutic potential. This guide provides foundational data to support further research and development efforts for this active enantiomer in various therapeutic contexts.

References

- 1. Antinociception produced by spinal delivery of the S and R enantiomers of flurbiprofen in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Flurbiprofen - Wikipedia [en.wikipedia.org]

- 5. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiomers of flurbiprofen can distinguish key pathophysiological steps of NSAID enteropathy in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy and safety of S-flurbiprofen plaster in knee osteoarthritis patients: A 2-week randomized controlled Phase III clinical trial compared to diclofenac gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. R-Flurbiprofen Traps Prostaglandins within Cells by Inhibition of Multidrug Resistance-Associated Protein-4 [mdpi.com]

- 9. Inflammatory mediators do not stimulate CGRP release if prostaglandin synthesis is blocked by S(+)-flurbiprofen in isolated rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jpp.krakow.pl [jpp.krakow.pl]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Disposition of flurbiprofen in man: influence of stereochemistry and age - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. Efficacy of flurbiprofen 8.75 mg lozenge in patients with a swollen and inflamed sore throat - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Flurbiprofen: A Technical Guide to a Non-Selective COX-1 and COX-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Flurbiprofen, the S-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen (B1673479), is a potent inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are critical mediators in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (B1171923). This technical guide provides an in-depth analysis of this compound's inhibitory action on COX-1 and COX-2, including quantitative inhibitory data, detailed experimental methodologies for assessing its activity, and a visual representation of its mechanism of action within the prostaglandin (B15479496) biosynthesis pathway.

Introduction

Flurbiprofen is a well-established NSAID used for its analgesic and anti-inflammatory properties.[1][2] It is a racemic mixture of two enantiomers, this compound and (R)-Flurbiprofen. The pharmacological activity of flurbiprofen is primarily attributed to the (S)-enantiomer, which demonstrates potent, non-selective inhibition of both COX-1 and COX-2 isoenzymes.[3][4] In contrast, the (R)-enantiomer is largely inactive against COX enzymes.[5][6] Understanding the specific interactions of this compound with COX isoforms is crucial for the development of targeted anti-inflammatory therapies.

Quantitative Inhibitory Data

The inhibitory potency of this compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). Multiple studies have demonstrated that this compound is a dual inhibitor with similar potency for both COX isoforms.

| Compound | Enzyme | Species | Assay Type | IC50 (µM) | Reference |

| This compound | COX-1 | Guinea Pig | Whole Blood | ~0.5 | [3] |

| This compound | COX-2 | Guinea Pig | Whole Blood | ~0.5 | [3] |

| This compound | COX-1 | Not Specified | Not Specified | 0.48 | [7] |

| This compound | COX-2 | Not Specified | Not Specified | 0.47 | [7] |

| This compound | COX-2 | Sheep | Purified Enzyme | 0.48 | [8] |

| Racemic Flurbiprofen | COX-1 | Human | Recombinant | 0.1 | [9] |

| Racemic Flurbiprofen | COX-2 | Human | Recombinant | 0.4 | [9] |

Mechanism of Action: The Arachidonic Acid Pathway

This compound exerts its anti-inflammatory effects by intercepting the arachidonic acid signaling cascade. When cells are stimulated by inflammatory signals, phospholipase A2 releases arachidonic acid from the cell membrane. COX-1 and COX-2 then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins that mediate pain, inflammation, and fever. This compound competitively inhibits the active site of both COX-1 and COX-2, thereby blocking the production of PGH2 and subsequent prostaglandins.

References

- 1. researchgate.net [researchgate.net]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cyclooxygenases: structural and functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of (S)-Flurbiprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of (S)-Flurbiprofen, the pharmacologically active enantiomer of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. This document details its primary mechanism of action, physicochemical properties, and other relevant biological activities observed in a laboratory setting.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for interpreting its in vitro activity and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃FO₂ | [1] |

| Molecular Weight | 244.26 g/mol | [2] |

| Predicted pKa | 4.14 ± 0.10 | [2] |

| Aqueous Solubility | Insoluble in H₂O; 0.9 mg/mL in PBS (pH 7.2) | [2][3] |

| Solubility in Organic Solvents | - DMSO: ≥10.9 mg/mL - Ethanol: ≥69.1 mg/mL - DMF: ~25 mg/mL | [1][2][3] |

| Melting Point | 109-110 °C | [2] |

Primary Mechanism of Action: Cyclooxygenase (COX) Inhibition

This compound exerts its principal anti-inflammatory and analgesic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.

Signaling Pathway

The following diagram illustrates the role of this compound in the arachidonic acid signaling pathway.

Potency of COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 has been determined in various in vitro systems. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

| Assay System | COX Isoform | IC₅₀ (µM) | Reference |

| Guinea Pig Whole Blood | COX-1 | 0.48 | [1][4] |

| COX-2 | 0.47 | [1][4] | |

| Human Recombinant Enzyme | COX-1 | 0.1 | [5] |

| COX-2 | 0.4 | [5] |

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a common method for determining the COX inhibitory activity of this compound using a purified enzyme preparation.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Co-factors (e.g., hematin, epinephrine)

-

Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a reaction vessel, combine the assay buffer, co-factors, and the appropriate COX enzyme.

-

Add the diluted this compound or vehicle control to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Terminate the reaction by adding a stopping solution (e.g., a solution of a strong acid).

-

Measure the concentration of PGE₂ produced in each reaction mixture using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays: Inhibition of Prostaglandin E₂ (PGE₂) Production

Cell-based assays provide a more physiologically relevant system to evaluate the efficacy of this compound in a cellular context.

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based PGE₂ inhibition assay.

Experimental Protocol: Cell-Based PGE₂ Assay

This protocol describes a general method for measuring the inhibition of PGE₂ production in cultured cells.

Materials:

-

Cell line capable of producing PGE₂ upon stimulation (e.g., RAW 264.7 murine macrophages, human fibroblasts).

-

Cell culture medium and supplements.

-

Stimulating agent (e.g., lipopolysaccharide [LPS], interleukin-1β [IL-1β]).

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Enzyme-linked immunosorbent assay (ELISA) kit for PGE₂.

Procedure:

-

Seed the cells in a multi-well plate and culture until they reach the desired confluency.

-

Replace the culture medium with fresh, serum-free medium containing various concentrations of this compound or a vehicle control. Pre-incubate for 1 hour.

-

Add the stimulating agent to the wells to induce PGE₂ production.

-

Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE₂ in the supernatant using a competitive ELISA kit following the manufacturer's protocol.

-

Calculate the percentage of inhibition of PGE₂ production for each concentration of this compound compared to the stimulated control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Other In Vitro Biological Activities

Beyond its primary action on COX enzymes, this compound has been shown to interact with other biological targets in vitro.

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound has been reported to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. This inhibition may contribute to its overall analgesic effects. The IC₅₀ value for FAAH inhibition by a derivative of this compound, Flu-AM1, was found to be 0.99 µM in rat brain homogenates[6].

Modulation of NF-κB Signaling

Studies have indicated that this compound can modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. While the R-enantiomer appears to be more potent in this regard, this compound has also been shown to inhibit NF-κB activation, although to a lesser extent[7][8][9]. This action may contribute to its anti-inflammatory properties independent of COX inhibition.

The following diagram depicts the inhibitory effect of this compound on the NF-κB signaling pathway.

In Vitro Permeability

The ability of this compound to permeate biological membranes is a critical factor for its topical and transdermal delivery.

Experimental Protocol: In Vitro Skin Permeation using Franz Diffusion Cells

This protocol describes a standard method for assessing the skin permeation of this compound.

Materials:

-

Franz diffusion cells

-

Excised skin from a suitable model (e.g., human cadaver, porcine, or rodent)

-

This compound formulation (e.g., gel, cream, patch)

-

Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80)

-

High-performance liquid chromatography (HPLC) system for quantification

Procedure:

-

Prepare the excised skin by removing subcutaneous fat and hair.

-

Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

-

Fill the receptor compartment with the receptor solution and ensure it is free of air bubbles. Maintain the temperature at 32°C to mimic skin surface temperature.

-

Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.

-

At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh receptor solution.

-

Analyze the concentration of this compound in the collected samples using a validated HPLC method.

-

Calculate the cumulative amount of this compound permeated per unit area over time.

-

Determine the steady-state flux (Jss) from the linear portion of the cumulative amount versus time plot.

This technical guide provides a solid foundation for the in vitro characterization of this compound. The presented data and protocols are intended to assist researchers and drug development professionals in their evaluation of this potent anti-inflammatory agent.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound CAS#: 51543-39-6 [m.chemicalbook.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Flurbiprofen | 5104-49-4 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of NF-kappaB and AP-1 activation by R- and S-flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Molecular Docking Studies of (S)-Flurbiprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Flurbiprofen, the pharmacologically active enantiomer of the nonsteroidal anti-inflammatory drug (NSAID) Flurbiprofen (B1673479), exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] These enzymes, COX-1 and COX-2, are key players in the biosynthesis of prostaglandins, which are lipid compounds involved in inflammation, pain, and fever.[3] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated during inflammation.[3] Understanding the molecular interactions between this compound and these isoforms is crucial for the rational design of more selective and effective anti-inflammatory agents with improved side-effect profiles. This technical guide provides an in-depth overview of the molecular docking studies of this compound with COX-1 and COX-2, including detailed experimental protocols, quantitative data analysis, and visualization of key interactions and workflows.

Signaling Pathway of Flurbiprofen Action

This compound inhibits the conversion of arachidonic acid to prostaglandin (B15479496) H2 by binding to the active site of both COX-1 and COX-2 enzymes. This inhibition reduces the production of prostaglandins, thereby mitigating inflammation and pain.

Quantitative Analysis of this compound Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters for evaluating its efficacy.

| Parameter | COX-1 | COX-2 | Reference(s) |

| IC50 | ~0.5 µM (guinea pig whole blood) | ~0.5 µM (guinea pig whole blood) | [1] |

| 0.48 µM | 0.47 µM | [4] | |

| ~30 nM | ~900 nM | [2] | |

| Ki | 0.128 µM | - | [2] |

Table 1: Inhibitory Potency of this compound against COX-1 and COX-2.

Molecular Docking Experimental Protocol

This section outlines a detailed protocol for performing a molecular docking study of this compound with COX-1 and COX-2 using AutoDock Vina.

Software and Resource Requirements

-

AutoDockTools (ADT): For preparing protein and ligand files.

-

AutoDock Vina: For performing the molecular docking.

-

PyMOL or UCSF Chimera: For visualization and analysis of results.

-

Protein Data Bank (PDB): For obtaining the crystal structures of COX-1 and COX-2.

-

PubChem or other chemical database: For obtaining the 3D structure of this compound.

Preparation of the Receptor (COX Enzymes)

-

Obtain Crystal Structures: Download the PDB files for human COX-1 complexed with Flurbiprofen (PDB ID: 3N8Z) and murine COX-2 complexed with this compound (PDB ID: 5JVZ or 3RR3).[5][6][7]

-

Clean the Protein Structure:

-

Open the PDB file in ADT.

-

Remove water molecules and any co-crystallized ligands and ions that are not part of the active site.

-

Inspect the protein for any missing atoms or residues and repair them if necessary.

-

-

Add Hydrogens: Add polar hydrogens to the protein structure.

-

Compute Charges: Assign Gasteiger charges to the protein.

-

Save as PDBQT: Save the prepared protein structure in the PDBQT format.

Preparation of the Ligand (this compound)

-

Obtain Ligand Structure: Download the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format.

-

Convert to PDB: Use a tool like Open Babel to convert the ligand structure to the PDB format.

-

Prepare in ADT:

-

Open the PDB file of the ligand in ADT.

-

The software will automatically detect the root and set the rotatable bonds.

-

Assign Gasteiger charges.

-

-

Save as PDBQT: Save the prepared ligand structure in the PDBQT format.

Molecular Docking using AutoDock Vina

-

Define the Grid Box:

-

Load the prepared receptor (PDBQT file) into ADT.

-

Define a grid box that encompasses the active site of the enzyme. The active site is a long, hydrophobic channel.[8] Key residues to include in the grid box are Arginine 120, Tyrosine 355, and Serine 530.[8]

-

Set the dimensions and center of the grid box.

-

-

Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the output file name.

-

Run AutoDock Vina: Execute AutoDock Vina from the command line, providing the configuration file as input.

Analysis of Results

-

Visualize Docking Poses: Load the receptor PDBQT file and the output PDBQT file (containing the docked poses of the ligand) into a molecular visualization tool like PyMOL.

-

Analyze Binding Interactions:

-

Identify the best-scoring pose (lowest binding affinity).

-

Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues in the active site.

-

Measure the distances of key interactions.

-

Molecular Docking Workflow

The following diagram illustrates the key steps in the molecular docking workflow for this compound and COX enzymes.

Binding Site Interactions

Molecular docking studies have revealed key interactions between this compound and the active sites of both COX-1 and COX-2.

-

Hydrogen Bonding: The carboxylate group of this compound forms crucial hydrogen bonds with the side chains of Arginine 120 and Tyrosine 355 at the entrance of the active site channel.[8][9]

-

Hydrophobic Interactions: The phenyl rings of this compound engage in van der Waals and hydrophobic interactions with several non-polar residues lining the active site channel. In COX-1, these include Valine 349 , Leucine 531 , Isoleucine 523 , and Alanine 527 .[8] In COX-2, similar interactions are observed with residues such as Valine 349 and Alanine 527 .[10] The second phenyl ring is often positioned within van der Waals contact of Tyrosine 385 .[8]

Binding Affinity and Energy

The binding affinity, often expressed as a negative value in kcal/mol, indicates the strength of the interaction between the ligand and the receptor. Lower values suggest a more stable complex.

| Study/Software | COX-1 Binding Energy (kcal/mol) | COX-2 Binding Energy (kcal/mol) | Reference(s) |

| AutoDock 4.2 | -5.72 (for a derivative) | -5.61 (for a derivative) | [11] |

| Computational Study | -96.57 (Interaction Energy) | - | [12] |

| ONIOM2 Calculation | - | - (Binding energies in kJ/mol reported) | [10] |

Table 2: Reported Binding Energies from this compound Docking Studies. Note: Direct comparative values are limited and can vary significantly based on the software, force field, and specific protocol used.

Conclusion

Molecular docking provides invaluable insights into the binding mechanisms of this compound with its target enzymes, COX-1 and COX-2. The detailed interactions, particularly the hydrogen bonds with Arg120 and Tyr355 and hydrophobic contacts within the active site channel, explain its potent inhibitory activity. The protocols and data presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development, facilitating further studies aimed at designing next-generation anti-inflammatory drugs with enhanced selectivity and efficacy. The use of computational tools like AutoDock Vina, coupled with careful analysis and visualization, is a powerful approach to understanding and predicting ligand-protein interactions at the molecular level.

References

- 1. apexbt.com [apexbt.com]

- 2. esflurbiprofen | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. rcsb.org [rcsb.org]

- 7. wwPDB: pdb_00003n8z [wwpdb.org]

- 8. Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. A Computational Method for the Binding Mode Prediction of COX-1 and COX-2 Inhibitors: Analyzing the Union of Coxibs, Oxicams, Propionic and Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]

(S)-Flurbiprofen's Inhibition of Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which (S)-Flurbiprofen inhibits prostaglandin (B15479496) synthesis. It is designed to be a comprehensive resource, offering detailed experimental methodologies, quantitative data for comparative analysis, and visual representations of the core biological pathways and experimental workflows.

Introduction to Prostaglandin Synthesis

Prostaglandins (B1171923) are a group of physiologically active lipid compounds that play a crucial role in various biological processes, including inflammation, pain, fever, and platelet aggregation.[1][2] They are synthesized from arachidonic acid, a 20-carbon polyunsaturated fatty acid, which is released from the cell membrane by the action of phospholipase A2.[3][4] The synthesis of prostaglandins is primarily mediated by the cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases (PTGS).[4][5][6]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for the baseline production of prostaglandins that are involved in homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow.[1][2]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli such as cytokines, and growth factors.[1][2] Its upregulation leads to the increased production of prostaglandins at sites of inflammation.[1]

The COX enzyme catalyzes the conversion of arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2).[3] PGH2 is then further metabolized by various tissue-specific isomerases and synthases to produce the different types of prostaglandins (e.g., PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxanes (e.g., TXA2).[3][4]

This compound: A Non-Selective COX Inhibitor

Flurbiprofen (B1673479) is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivative class.[7] It is a chiral compound that exists as two enantiomers: this compound and (R)-Flurbiprofen. The anti-inflammatory and analgesic effects of flurbiprofen are primarily attributed to the (S)-enantiomer, which is a potent inhibitor of both COX-1 and COX-2 enzymes.[8][9] this compound acts as a competitive inhibitor, binding to the active site of the COX enzymes and preventing the binding of arachidonic acid, thereby blocking the synthesis of prostaglandins.[7][10]

Quantitative Analysis of COX Inhibition

The inhibitory potency of this compound and its racemic mixture against COX-1 and COX-2 has been determined in various in vitro assay systems. The half-maximal inhibitory concentration (IC50) is a common measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Flurbiprofen enantiomers.

| Compound | Target Enzyme | IC50 (µM) | Assay System | Reference |

| This compound | COX-1 | 0.48 | Not Specified | |

| This compound | COX-2 | 0.47 | Not Specified | |

| This compound | COX-1 | ~0.5 | Guinea Pig Whole Blood | [9][11] |

| This compound | COX-2 | ~0.5 | Guinea Pig Whole Blood | [9][11] |

| Racemic Flurbiprofen | COX-1 | 0.1 | Human | |

| Racemic Flurbiprofen | COX-2 | 0.4 | Human |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory activity of this compound on prostaglandin synthesis.

Purified COX-1 and COX-2 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of purified cyclooxygenase enzymes.

Objective: To determine the IC50 values of this compound against purified COX-1 and COX-2.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

L-epinephrine (or other suitable co-factor)

-

Arachidonic acid (substrate)

-

This compound

-

DMSO (vehicle)

-

Stop solution (e.g., 2.0 M HCl)

-

96-well microplate

-

Incubator

-

Microplate reader

-

Enzyme Immunoassay (EIA) kit for PGE2 or LC-MS/MS instrumentation

Procedure:

-

Reagent Preparation: Prepare working solutions of assay buffer, heme, co-factors, and enzymes. Dissolve this compound in DMSO to prepare a stock solution and perform serial dilutions to obtain a range of test concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add a small volume of the diluted this compound solutions or DMSO (for the vehicle control) to the appropriate wells.

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 2 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Quantification of Prostaglandin Production: Measure the concentration of the resulting prostaglandin (e.g., PGE2) in each well using a validated method such as an Enzyme Immunoassay (EIA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Calculate the percentage of COX activity inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This ex vivo assay provides a more physiologically relevant model for assessing COX inhibition as it is performed in a whole blood matrix.

Objective: To determine the IC50 values of this compound against COX-1 and COX-2 in human whole blood.

Materials:

-

Freshly drawn human venous blood collected in heparinized tubes

-

This compound

-

DMSO (vehicle)

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Calcium ionophore (e.g., A23187) or thrombin for COX-1 stimulation (optional, for specific protocols)

-

Incubator (37°C)

-

Centrifuge

-

ELISA kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

Procedure:

For COX-1 Activity (Thromboxane B2 Production):

-

Blood Aliquoting: Aliquot fresh heparinized whole blood into tubes.

-

Inhibitor Addition: Add various concentrations of this compound or DMSO to the blood aliquots.

-

Incubation: Incubate the tubes at 37°C for a specified time (e.g., 1 hour) to allow for blood clotting and platelet activation, which stimulates COX-1 activity.

-

Plasma Separation: Centrifuge the tubes to separate the serum.

-

TXB2 Quantification: Measure the concentration of Thromboxane B2 (TXB2), a stable metabolite of the COX-1 product Thromboxane A2, in the serum using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of TXB2 production for each this compound concentration relative to the vehicle control and determine the IC50 value.

For COX-2 Activity (Prostaglandin E2 Production):

-

COX-2 Induction: To measure COX-2 activity, incubate whole blood aliquots with lipopolysaccharide (LPS) for a period (e.g., 24 hours) to induce the expression of COX-2 in monocytes.

-

Inhibitor Addition: Following LPS stimulation, add various concentrations of this compound or DMSO.

-

Incubation: Incubate the samples for a further period.

-

Plasma Separation: Centrifuge the tubes to separate the plasma.

-

PGE2 Quantification: Measure the concentration of Prostaglandin E2 (PGE2), a major product of COX-2 activity, in the plasma using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production for each this compound concentration relative to the LPS-stimulated control and determine the IC50 value.

COX-2 Inhibition Assay in LPS-Stimulated Human Peripheral Blood Mononuclear Cells (PBMCs)

This assay focuses specifically on the inhibition of COX-2 in isolated immune cells.

Objective: To determine the IC50 of this compound for COX-2 in a more defined cell population.

Materials:

-

Freshly drawn human venous blood

-

Ficoll-Paque or similar density gradient medium

-

Phosphate-buffered saline (PBS)

-

Cell culture medium (e.g., RPMI-1640)

-

Fetal bovine serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

DMSO

-

Cell culture plates

-

CO2 incubator

-

Centrifuge

-

ELISA kit for PGE2

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation with Ficoll-Paque.

-

Cell Culture: Plate the isolated PBMCs in cell culture plates with appropriate medium and allow them to adhere.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or DMSO for a short period (e.g., 1 hour).

-

COX-2 Induction: Stimulate the cells with LPS to induce COX-2 expression and incubate for a longer period (e.g., 24 hours).

-

Supernatant Collection: Collect the cell culture supernatant.

-

PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 production and determine the IC50 value for this compound.

Conclusion

This compound is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes. Its mechanism of action involves the competitive inhibition of arachidonic acid binding to the active site of these enzymes, thereby blocking the synthesis of prostaglandins. The quantitative data from various in vitro and ex vivo assays consistently demonstrate its inhibitory activity in the sub-micromolar range. The experimental protocols detailed in this guide provide robust methods for characterizing the potency and selectivity of this compound and other potential COX inhibitors. This comprehensive understanding is crucial for the continued research and development of effective anti-inflammatory and analgesic therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. Analysis of the Expression and Activity of Cyclooxygenases COX-1 and COX-2 in THP-1 Monocytes and Macrophages Cultured with Xenogenic Collagen Matrices Biofunctionalized with the Injectable Platelet-Rich Fibrin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin Pathways: Opportunities for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. stemcell.com [stemcell.com]

- 5. Isolation of PBMCs From Whole Blood [protocols.io]

- 6. sanguinebio.com [sanguinebio.com]

- 7. benchchem.com [benchchem.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of Flurbiprofen: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurbiprofen (B1673479), a potent nonsteroidal anti-inflammatory drug (NSAID), is a chiral molecule that exists as two enantiomers, (S)-flurbiprofen and (R)-flurbiprofen. This technical guide provides an in-depth analysis of the stereochemistry of flurbiprofen and its profound impact on its biological activity. The document summarizes key quantitative data on the differential pharmacodynamics and pharmacokinetics of the enantiomers, details relevant experimental protocols for their separation and analysis, and visualizes the primary signaling pathway associated with their anti-inflammatory effects. A significant focus is placed on the stereoselective inhibition of cyclooxygenase (COX) enzymes, the primary mechanism of action for its anti-inflammatory and analgesic properties. Furthermore, this guide explores emerging research on the off-target activities of flurbiprofen enantiomers, particularly their role as γ-secretase modulators, which has implications for Alzheimer's disease research.

Introduction

Flurbiprofen is a member of the 2-arylpropionic acid class of NSAIDs, widely used for the management of pain and inflammation in conditions such as arthritis.[1] The presence of a chiral center in its structure gives rise to two stereoisomers, (S)-(+)-flurbiprofen and (R)-(-)-flurbiprofen. While commercially available formulations are typically a racemic mixture, extensive research has demonstrated that the two enantiomers possess distinct pharmacological and pharmacokinetic profiles. The (S)-enantiomer is primarily responsible for the potent inhibition of cyclooxygenase (COX) enzymes, the key therapeutic target for NSAIDs.[1][2] In contrast, the (R)-enantiomer exhibits significantly weaker COX inhibitory activity.[1][2] This stereoselectivity has significant implications for both the therapeutic efficacy and the adverse effect profile of flurbiprofen. This guide will delve into the critical aspects of flurbiprofen's stereochemistry, providing researchers and drug development professionals with a comprehensive understanding of its structure-activity relationship.

Stereoselective Pharmacodynamics: COX Inhibition

The primary mechanism of action of flurbiprofen is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated at sites of inflammation. The anti-inflammatory effects of NSAIDs are largely attributed to the inhibition of COX-2, whereas the inhibition of COX-1 is associated with common side effects such as gastrointestinal irritation.

Flurbiprofen exhibits significant stereoselectivity in its interaction with both COX isoforms. The (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2, while the (R)-enantiomer is considerably less active.

Quantitative Data on COX Inhibition

The following table summarizes the in vitro inhibitory activity of flurbiprofen enantiomers against COX-1 and COX-2, as measured by IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

| Enantiomer | Enzyme | IC50 (μM) | Reference |

| This compound | COX-1 | 0.1 | [3] |

| This compound | COX-2 | 0.4 | [3] |

| This compound | COX-2 (sheep placenta) | 0.48 | [1] |

| (R)-Flurbiprofen | COX-1 | > 80 | [1] |

| (R)-Flurbiprofen | COX-2 | > 80 | [1] |

Stereoselective Pharmacokinetics

The enantiomers of flurbiprofen also display differences in their pharmacokinetic profiles, including protein binding, distribution, and metabolism. Notably, there is negligible chiral inversion of (R)-flurbiprofen to this compound in humans.

Human Pharmacokinetic Parameters

The table below presents a summary of the key pharmacokinetic parameters for (R)- and this compound in humans following oral administration of the racemate.

| Parameter | (R)-Flurbiprofen | This compound | Reference |

| Oral Plasma Clearance (L/min) | 0.075 ± 0.066 | 0.057 ± 0.035 | [4] |

| Volume of Distribution (L) | 12.47 ± 5.79 | 12.81 ± 4.43 | [4] |

| Elimination Half-life (min) | 138 ± 61 | 155 ± 49 | [4] |

| Total Clearance (L/h) | 1.47 ± 0.50 | 1.23 ± 0.34 | [5] |

| Volume of Distribution (L) | 8.41 ± 3.0 | 7.23 ± 1.9 | [5] |

| Half-life (h) | 4.18 ± 1.3 | 4.21 ± 1.2 | [5] |

Off-Target Activity: γ-Secretase Modulation

Recent research has uncovered a novel activity of flurbiprofen enantiomers that is independent of COX inhibition. Both (R)- and this compound have been shown to act as γ-secretase modulators, selectively decreasing the production of the amyloid-β 42 (Aβ42) peptide.[6] This peptide is a key component of the amyloid plaques found in the brains of patients with Alzheimer's disease. This finding has generated significant interest in the potential therapeutic application of flurbiprofen enantiomers, particularly the non-COX-inhibitory (R)-enantiomer, for the treatment of Alzheimer's disease.

Quantitative Data on Aβ42 Reduction

The following data illustrates the in vivo effects of flurbiprofen enantiomers on Aβ42 levels in a transgenic mouse model of Alzheimer's disease.

| Treatment (dose) | Aβ42 Reduction (%) | P-value | Reference |

| This compound (50 mg/kg/day) | 64 | < 0.001 | [6] |

| (R)-Flurbiprofen (50 mg/kg/day) | 34 | < 0.001 | [6] |

| This compound (25 mg/kg/day) | 62 | < 0.001 | [6] |

| (R)-Flurbiprofen (25 mg/kg/day) | 60 | < 0.001 | [6] |

Experimental Protocols

Chiral Separation of Flurbiprofen Enantiomers by HPLC

Objective: To resolve the racemic mixture of flurbiprofen into its individual (R) and (S) enantiomers for subsequent analysis.

Methodology:

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

-

Chiral Stationary Phase: A chiral column is essential for the separation. Examples include:

-

Vancomycin-bonded chiral stationary phase (e.g., Chirobiotic V™).[7]

-

Cellulose-based chiral stationary phase (e.g., CHIRAL ART Cellulose-C).

-

-

Mobile Phase: The composition of the mobile phase is critical for achieving optimal separation. A common mobile phase consists of a mixture of an organic solvent and an acidic aqueous buffer.

-

Example: n-hexane/2-propanol/trifluoroacetic acid (TFA) (95/5/0.1, v/v/v).

-

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength of 254 nm.[8]

-

Procedure: a. Prepare a standard solution of racemic flurbiprofen in the mobile phase. b. Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. c. Inject the flurbiprofen solution onto the column. d. Monitor the elution of the enantiomers using the UV detector. The two enantiomers will have different retention times, allowing for their separation and quantification.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of flurbiprofen enantiomers against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine COX-1 or human recombinant COX-2.

-

Substrate: Arachidonic acid.

-

Assay Principle: The assay measures the oxygen consumption that occurs during the conversion of arachidonic acid to prostaglandins (B1171923) by COX enzymes. The rate of oxygen consumption is proportional to the enzyme activity.

-

Assay Buffer: 100 mM Tris-HCl buffer (pH 7.4) containing 1 µM hematin, 2 mM phenol, and 5 mM EDTA.[9]

-

Procedure: a. Prepare a series of dilutions of the test compound (e.g., (S)- or (R)-flurbiprofen). b. In an oxygen electrode chamber, add the assay buffer and the test compound at the desired concentration. c. Allow the mixture to equilibrate for a set period (e.g., 5 minutes). d. Initiate the reaction by adding the COX enzyme (e.g., 200 units). e. Monitor the rate of oxygen consumption for approximately 5 minutes. f. A control reaction without the inhibitor is also performed to determine the uninhibited enzyme activity. g. Calculate the percentage of inhibition for each concentration of the test compound. h. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Visualization

The primary anti-inflammatory and analgesic effects of this compound are mediated through the inhibition of the cyclooxygenase pathway, which leads to a reduction in the synthesis of prostaglandins.